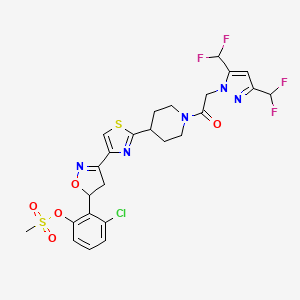Fluoxapiprolin
CAS No.: 1360819-11-9
Cat. No.: VC18009575
Molecular Formula: C25H24ClF4N5O5S2
Molecular Weight: 650.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1360819-11-9 |
|---|---|
| Molecular Formula | C25H24ClF4N5O5S2 |
| Molecular Weight | 650.1 g/mol |
| IUPAC Name | [2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate |
| Standard InChI | InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3 |
| Standard InChI Key | ZEXXEODAXHSRDJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Fluoxapiprolin (IUPAC name: 2-{(5RS)-3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenyl methanesulfonate) features a complex architecture with four heterocyclic moieties: pyrazole, piperidine, thiazole, and isoxazoline (Table 1) . Its molecular formula is C25H24ClF4N5O5S2, with a molar mass of 650.1 g/mol. The compound exists as a racemate, with enantiomers demonstrating equivalent biological activity .
Table 1: Nomenclature and structural formula of fluoxapiprolin
| Property | Value |
|---|---|
| CAS Registry Number | 1360819-11-9 |
| Molecular Formula | C25H24ClF4N5O5S2 |
| Structural Formula | [Graphic representation from APVMA report ] |
| ISO Common Name | Fluoxapiprolin |
Physicochemical Profile
Fluoxapiprolin is a light beige powder with low water solubility (0.08 mg/L at 20°C) and a vapor pressure of 4.5×10⁻⁵ Pa, indicating minimal volatilization risk . Its octanol-water partition coefficient (Log Kow = 3.7) suggests moderate lipophilicity, favoring adhesion to plant surfaces. Key properties include:
Table 2: Physicochemical properties of fluoxapiprolin
| Property | Value |
|---|---|
| Melting Point | 146.4°C |
| Density | 1.51 g/cm³ at 20°C |
| Henry’s Law Constant | 2.4×10⁻¹ Pa·m³·mol⁻¹ |
| Hydrolysis DT₅₀ (pH 7) | >365 days |
Synthesis and Manufacturing
Synthetic Pathway
The production of fluoxapiprolin begins with trichlorinated cyclohexene oxide, which undergoes thermal aromatization to form o,o’-disubstituted styrene . Subsequent sulfonylation yields mesylate intermediates, followed by chloroacetylhydroximinoyl chloride conversion to α-chloroketosubstituted isoxazoline derivatives. Condensation with piperidine-4-carbothioamide introduces thiazole and piperidine rings, with final nucleophilic substitution attaching 3,5-bis(difluoromethyl)pyrazole .
Formulation Stability
Xivana Prime 20 SC Fungicide, the flagship formulation containing 20 g/L fluoxapiprolin, exhibits stability across temperatures (54°C for 14 days) and pH ranges (4–9) . Suspension concentr`ate (SC) properties include a density of 1.049 g/mL and kinematic viscosity of 378.7×10⁻⁶ m²/s, ensuring uniform spray application .
Biochemical Mode of Action
Target Site Inhibition
Fluoxapiprolin binds to oxysterol-binding protein-related protein 1 (ORP1), a critical mediator of sterol transport and membrane biogenesis in oomycetes . By disrupting lipid homeostasis, it prevents hyphal growth, sporulation, and cell wall synthesis. Comparative studies show no cross-resistance with phenylamide or quinone outside inhibitor (QoI) fungicides, underscoring its utility in resistance management .
Pharmacokinetics in Plants
Following foliar application, fluoxapiprolin exhibits translaminar mobility, with residues predominantly remaining on treated tissues. Metabolism in grapevines is negligible, with parent compound constituting >90% of residues 14 days post-application .
Agricultural Applications and Efficacy
Labeled Uses and Dosage
Registered for grapevines in Australia, Xivana Prime 20 SC is applied at 37.5–50 mL/100 L, with a maximum of two seasonal applications pre-bunch closure . U.S. petitions expand its use to cucurbits, brassicas, and tuberous crops at 50–100 g a.i./ha .
Field Performance
Trials against Plasmopara viticola demonstrate 90–95% disease control at 50 mL/100 L, surpassing mancozeb and fosetyl-Al . EC₉₀ values for Phytophthora capsici in cucurbits range from 0.05–0.1 ppm, indicating high intrinsic activity .
Toxicological and Ecotoxicological Assessment
Mammalian Toxicity
Fluoxapiprolin exhibits low acute toxicity (LD₅₀ >2,000 mg/kg in rats) and no evidence of carcinogenicity or reproductive effects at doses ≤300 mg/kg/day . Chronic NOAELs are 278 mg/kg/day (mice) and 262 mg/kg/day (rats), with transient bodyweight reductions observed only at supra-label rates .
Table 3: Key toxicological parameters
| Endpoint | Result |
|---|---|
| Acute Oral LD₅₀ (Rat) | >2,000 mg/kg |
| Skin Irritation | Not irritating (Rabbit) |
| Mutagenicity | Negative (Ames, chromosomal tests) |
Environmental Fate
Soil adsorption (Koc = 450–600 mL/g) and aerobic degradation (DT₅₀ = 75 days) classify fluoxapiprolin as moderately persistent but immobile . Aquatic toxicity is low (LC₅₀ >100 mg/L for Daphnia magna), with negligible bioaccumulation potential (BCF <10) .
Resistance Management and Regulatory Status
FRAC Recommendations
As a Group F9 fungicide, fluoxapiprolin should be rotated with non-oxysterol inhibitors (e.g., phosphites, mandipropamid) to delay resistance . Maximum two applications per season are mandated in grapevines .
Global Registrations
Approved in Armenia (2019), Cambodia (2020), and Belarus (2021), fluoxapiprolin is under review by the APVMA (Australia) and EPA (U.S.) for expanded crop uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume